An In-depth Technical Guide to 6-(Benzo[d]dioxol-5-yl)pyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-(Benzo[d]dioxol-5-yl)pyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-(Benzo[d][1][2]dioxol-5-yl)pyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-(Benzo[d][1][2]dioxol-5-yl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. By integrating a versatile benzodioxole moiety with a pharmacologically significant pyrimidine-4-ol core, this molecule presents a promising scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, synthesis, physicochemical properties, and potential biological applications, supported by established experimental protocols and data from analogous systems.
Molecular Structure and Chemical Identity
6-(Benzo[d][1][2]dioxol-5-yl)pyrimidin-4-ol is a small molecule characterized by a pyrimidin-4-ol ring substituted at the 6-position with a benzo[d][1][2]dioxole group, also known as a methylenedioxyphenyl group.
Systematic Name: 6-(1,3-Benzodioxol-5-yl)pyrimidin-4-ol
Molecular Formula: C₁₁H₈N₂O₃
Molecular Weight: 216.19 g/mol
The core structure combines the aromatic, electron-rich benzodioxole ring system with the pyrimidine ring, a key component of nucleobases.[3] The pyrimidin-4-ol moiety can exist in tautomeric forms, with the keto form (pyrimidin-4(3H)-one) often being the more stable. This structural arrangement provides a rigid framework with hydrogen bond donors and acceptors, which are crucial for interactions with biological targets.
Synthesis and Purification
A practical and efficient one-pot synthesis of 6-arylpyrimidin-4-ols has been developed, which can be directly applied to the synthesis of 6-(Benzo[d][1][2]dioxol-5-yl)pyrimidin-4-ol.[4] This method utilizes commercially available starting materials and offers a straightforward route to the desired product.
Synthetic Pathway
The synthesis involves the reaction of a β-ketoester, specifically an alkyl 3-oxo-3-(benzo[d][1][2]dioxol-5-yl)propanoate, with formamide in the presence of a stoichiometric amount of ammonium acetate. The reaction proceeds through the in-situ formation of a β-aminoacrylate intermediate, which subsequently cyclizes with formamide to yield the pyrimidin-4-ol ring.[4]
Diagram of the Synthetic Workflow
Caption: One-pot synthesis of 6-(Benzo[d][1][2]dioxol-5-yl)pyrimidin-4-ol.
Detailed Experimental Protocol
-
Reaction Setup: To a stirred solution of the appropriate alkyl 3-oxo-3-(benzo[d][1][2]dioxol-5-yl)propanoate (1 mmol) in formamide (50 mmol), add ammonium acetate (5 mmol).
-
Heating: Heat the reaction mixture to 100-120°C over a period of 1 hour and maintain this temperature for an additional hour.
-
Cyclization: Increase the temperature to 160-170°C and continue stirring for 4-5 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with cold water.
-
Extraction: Extract the precipitated product with a suitable organic solvent, such as ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure 6-(Benzo[d][1][2]dioxol-5-yl)pyrimidin-4-ol.
Physicochemical Properties
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Weight | 216.19 g/mol | Adheres to Lipinski's rule of five for orally bioavailable drugs.[7] |
| LogP (Lipophilicity) | 1.5 - 2.5 | Indicates good membrane permeability and potential for oral absorption.[6] |
| Topological Polar Surface Area (TPSA) | ~70-90 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential.[7] |
| Hydrogen Bond Donors | 1-2 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 4-5 | Important for molecular recognition and solubility. |
| Aqueous Solubility | Predicted to be low to moderate | Can be influenced by pH due to the acidic nature of the pyrimidin-4-ol proton. |
| Melting Point | Expected to be a solid with a relatively high melting point | Crystalline solids are generally preferred for their stability and ease of handling. |
| pKa | Estimated to be in the range of 7-9 for the pyrimidinol proton | Influences solubility, absorption, and interaction with biological targets at physiological pH. |
Spectroscopic Characterization
Structural elucidation of 6-(Benzo[d][1][2]dioxol-5-yl)pyrimidin-4-ol relies on standard spectroscopic techniques. Expected spectral data, based on the analysis of similar structures, are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrimidine and benzodioxole rings. The pyrimidine protons will likely appear as singlets or doublets in the aromatic region. The benzodioxole moiety will exhibit signals for the methylenedioxy protons (a singlet around 6.0 ppm) and the aromatic protons on the benzene ring.[8][9][10]
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of both heterocyclic rings. The carbonyl carbon of the pyrimidin-4-one tautomer would be a key signal in the downfield region.[8][11]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the fragmentation of substituted pyrimidines is influenced by the nature of the substituents.[12][13] The molecular ion peak (M⁺) at m/z 216 would be expected. Fragmentation may involve the loss of small neutral molecules from the pyrimidine ring and characteristic cleavages related to the benzodioxole substituent.[12] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[14]
Potential Biological Activities and Therapeutic Applications
The combination of the pyrimidine and benzodioxole scaffolds suggests a wide range of potential biological activities, as both moieties are present in numerous pharmacologically active compounds.[3][15][16][17][18][19][20][21][22]
Anticancer Activity
Pyrimidine derivatives are well-established anticancer agents, often acting as inhibitors of key enzymes in nucleic acid biosynthesis or as kinase inhibitors.[3][23][24] The benzodioxole moiety is also found in several natural and synthetic compounds with anticancer properties.[25] Therefore, 6-(Benzo[d][1][2]dioxol-5-yl)pyrimidin-4-ol is a promising candidate for evaluation as an anticancer agent.
Anti-inflammatory and Analgesic Properties
Numerous pyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic activities.[26] The potential of this compound to modulate inflammatory pathways warrants investigation.
Antimicrobial and Antiviral Activity
The pyrimidine nucleus is a core component of several antimicrobial and antiviral drugs.[3][27] The benzodioxole group has also been incorporated into compounds with antimicrobial effects. This suggests that 6-(Benzo[d][1][2]dioxol-5-yl)pyrimidin-4-ol could be explored for its efficacy against various pathogens.
Kinase Inhibition
Many pyrimidine-based compounds are potent kinase inhibitors, targeting enzymes involved in cell signaling pathways that are often dysregulated in diseases like cancer.[2][28] The structural features of 6-(Benzo[d][1][2]dioxol-5-yl)pyrimidin-4-ol make it a candidate for screening against a panel of kinases.
Potential Signaling Pathways for Investigation
Caption: Potential molecular targets and pathways for the title compound.
In Vitro Experimental Protocols
To evaluate the biological potential of 6-(Benzo[d][1][2]dioxol-5-yl)pyrimidin-4-ol, a series of in vitro assays can be employed. The following are standard protocols that can be adapted for this compound.
Cell Viability (MTT) Assay for Anticancer Screening
This assay determines the cytotoxic effect of the compound on cancer cell lines.[23][28]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 6-(Benzo[d][1][2]dioxol-5-yl)pyrimidin-4-ol (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of a specific kinase.[2][29]
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations, a positive control inhibitor, and a vehicle control.
-
Enzyme Addition: Add the recombinant kinase enzyme and incubate to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the reaction for a specified time at an optimal temperature.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of product formed or ATP consumed (e.g., using a luminescence-based assay).
-
Data Analysis: Determine the kinase activity relative to the control and calculate the IC₅₀ value for the compound.
Metabolic Stability Assay
Assessing the metabolic stability in liver microsomes is crucial for predicting the in vivo clearance of the compound.[1]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), the test compound, and a buffer (e.g., potassium phosphate, pH 7.4).
-
Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding NADPH.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and quench with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the degradation rate constant and calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Conclusion and Future Directions
6-(Benzo[d][1][2]dioxol-5-yl)pyrimidin-4-ol is a molecule of significant interest due to the combined pharmacological potential of its constituent benzodioxole and pyrimidine-4-ol moieties. Its straightforward synthesis allows for the generation of sufficient quantities for comprehensive biological evaluation. The predicted physicochemical properties suggest that it is a drug-like molecule with the potential for good oral bioavailability.
Future research should focus on the synthesis and full spectroscopic characterization of this compound to confirm its structure and purity. Subsequent in-depth biological screening against a panel of cancer cell lines, kinases, and microbial strains is warranted to elucidate its primary mechanism of action and therapeutic potential. Further lead optimization through structural modifications could lead to the development of novel and potent drug candidates for a variety of diseases.
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